![molecular formula C19H16N2O4S B2768883 6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 2034385-47-0](/img/structure/B2768883.png)
6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
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Description
6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MT-2 and is a derivative of melanotan II, a peptide hormone that is involved in the regulation of skin pigmentation.
Scientific Research Applications
Synthesis and Characterization
The compound 6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one, due to its complex structure, is involved in the synthesis of tricyclic heteroaromatic systems and other novel compounds with potential biological activities. For instance, derivatives of pyrazolo[3,4-d]pyrimidin have been synthesized, showing the versatility of similar compounds in creating fused 1,2,4-triazoles and other heterocyclic systems, highlighting the compound's role in the development of new molecular architectures (Golec, Scrowston, & Dunleavy, 1992). Moreover, novel pyrazolopyrimidines derivatives were synthesized for their potential as anticancer and anti-5-lipoxygenase agents, showing the compound's relevance in medicinal chemistry and drug design (Rahmouni et al., 2016).
Antibacterial and Antimicrobial Activities
The structural framework of 6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one and its derivatives has been utilized to develop new antibacterial agents. Research into azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one demonstrated promising antibacterial activities against various bacterial strains, indicating the potential for developing new antimicrobial agents from these compounds (Chopde, Meshram, & Pagadala, 2012).
Anticancer and Enzyme Inhibition
Studies on novel pyrazolopyrimidines derivatives have shown their potential as anticancer and anti-5-lipoxygenase agents, suggesting that compounds within this chemical framework can be optimized for targeted therapies against specific cancer types and inflammatory conditions (Rahmouni et al., 2016). This is further supported by research into the synthesis and biological evaluation of these derivatives, emphasizing their role in discovering new therapeutic agents.
properties
IUPAC Name |
6-methyl-4-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-12-7-14(8-17(22)24-12)25-15-9-21(10-15)19(23)16-11-26-18(20-16)13-5-3-2-4-6-13/h2-8,11,15H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVJMGVHRJPTGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one |
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